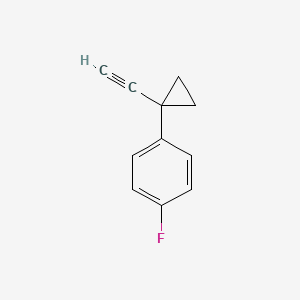

1-(1-Ethynylcyclopropyl)-4-fluorobenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-ethynylcyclopropyl)-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F/c1-2-11(7-8-11)9-3-5-10(12)6-4-9/h1,3-6H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZRHNPIRNCRNHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 1 1 Ethynylcyclopropyl 4 Fluorobenzene and Derivatives

Retrosynthetic Dissection of the 1-(1-Ethynylcyclopropyl)-4-fluorobenzene Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. This process involves breaking key bonds to identify potential precursor synthons and corresponding synthetic reactions.

Strategic Bond Disconnections Leading to Precursor Synthons

The structure of this compound offers several logical points for disconnection. Three primary strategic bond disconnections can be envisioned, each leading to a different set of precursor synthons and, consequently, distinct synthetic approaches.

Disconnection A: Aryl-Cyclopropane Bond: Cleavage of the bond between the 4-fluorophenyl ring and the cyclopropane (B1198618) moiety. This is a common strategy for aryl-substituted cycloalkanes.

Synthons: This disconnection yields a (1-ethynylcyclopropyl) cation synthon and a 4-fluorophenyl anion synthon.

Synthetic Equivalents: The cationic synthon could be represented by a cyclopropane ring bearing a good leaving group, such as a halide or a tosylate. The anionic synthon is readily available as the Grignard reagent (4-fluorophenylmagnesium bromide) or an organolithium species.

Disconnection B: Ethynyl-Cyclopropane Bond: Breaking the bond between the ethynyl (B1212043) group and the cyclopropane ring. This approach leverages well-established cross-coupling methodologies.

Synthons: This leads to a (1-(4-fluorophenyl)cyclopropyl) cation or radical synthon and an ethynyl anion synthon.

Synthetic Equivalents: The cyclopropyl (B3062369) component could be a 1-halo-1-(4-fluorophenyl)cyclopropane, which can be coupled with an acetylene equivalent (e.g., ethynyltrimethylsilane followed by deprotection) via reactions like Sonogashira coupling.

Disconnection C: Cyclopropane Ring Formation: This strategy involves breaking two bonds of the cyclopropane ring, retrosynthetically revealing an alkene precursor and a carbene or carbenoid. This is one of the most common methods for forming three-membered rings.

Synthons: This dissection leads to a 1-(4-fluorophenyl)-1-ethynylethene precursor and a methylene (B1212753) (:CH₂) synthon.

Synthetic Equivalents: The alkene precursor could be synthesized from 4-fluoroacetophenone. The methylene synthon is typically generated from reagents used in cyclopropanation reactions, such as diiodomethane with a zinc-copper couple (Simmons-Smith reaction) or from a diazo compound in the presence of a transition metal catalyst. unl.ptmdpi.com

The table below summarizes these retrosynthetic strategies.

| Disconnection Strategy | Bond Cleaved | Precursor Synthons | Potential Synthetic Reactions |

| A | Aryl-Cyclopropane | (1-ethynylcyclopropyl)⁺ and (4-fluorophenyl)⁻ | Nucleophilic substitution, Grignard reaction |

| B | Ethynyl-Cyclopropane | (1-(4-fluorophenyl)cyclopropyl)⁺ and (ethynyl)⁻ | Sonogashira coupling, Alkynylation |

| C | C-C bonds of Cyclopropane | 1-(4-fluorophenyl)-1-ethynylethene and :CH₂ | Simmons-Smith, Diazo-catalytic cyclopropanation |

Methodologies for the Construction of Substituted Cyclopropane Rings

The formation of the substituted cyclopropane ring is a critical aspect of synthesizing this compound. Numerous methods exist, with recent research focusing heavily on achieving high levels of stereoselectivity.

Recent Advances in Stereoselective Cyclopropanation

Stereoselective cyclopropanation reactions are essential for creating specific stereoisomers of chiral molecules. unl.ptacs.org While the target compound itself is achiral, these methods are paramount for synthesizing its chiral derivatives. Key methodologies include:

Halomethylmetal-Mediated Cyclopropanation: The Simmons-Smith reaction, which utilizes an organozinc carbenoid (iodomethyl)zinc iodide, is a classic and reliable method for converting alkenes to cyclopropanes. mdpi.com Modifications, such as the Furukawa reagent (Et₂Zn and CH₂I₂), often provide improved reactivity and selectivity. unl.ptacs.org The reaction is characteristically stereospecific, and the presence of directing groups like hydroxyls can lead to high diastereoselectivity. mdpi.comacs.org

Transition Metal-Catalyzed Decomposition of Diazo Compounds: This powerful method involves the reaction of an alkene with a diazo compound (e.g., ethyl diazoacetate) in the presence of a transition metal catalyst, typically based on copper (Cu), rhodium (Rh), or palladium (Pd). unl.ptresearchgate.net The choice of metal and, crucially, the chiral ligand attached to it, allows for high levels of enantioselectivity, making it a cornerstone of asymmetric cyclopropane synthesis. researchgate.netorganic-chemistry.org

Michael-Initiated Ring Closure (MIRC): This pathway involves the conjugate addition of a nucleophile to an activated alkene (a Michael acceptor), followed by an intramolecular nucleophilic substitution to close the three-membered ring. The use of chiral phase-transfer catalysts, chiral auxiliaries, or chiral nucleophiles can render this process highly enantioselective.

The following table compares these advanced cyclopropanation methods.

| Method | Reagents | Key Features |

| Simmons-Smith Reaction | CH₂I₂, Zn(Cu) or Et₂Zn | Stereospecific, compatible with many functional groups, can be directed by polar functional groups. mdpi.comacs.org |

| Catalytic Diazo Decomposition | Diazo compound, Transition metal catalyst (Cu, Rh) | Versatile, tunable reactivity, excellent for asymmetric synthesis with chiral ligands. unl.ptresearchgate.net |

| Michael-Initiated Ring Closure (MIRC) | Michael acceptor, Nucleophile, Base | Forms highly functionalized cyclopropanes, amenable to organocatalysis and phase-transfer catalysis for asymmetric induction. |

Ring-Forming Reactions Involving Cyclopropanol Intermediates

Cyclopropanols are versatile synthetic intermediates that can be readily prepared and subsequently transformed into a variety of substituted cyclopropanes. rsc.org Their utility stems from the ability of the hydroxyl group to activate the strained ring towards specific transformations.

The Kulinkovich reaction, which involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst, is a highly effective method for synthesizing 1-substituted cyclopropanols. organic-chemistry.orgnih.gov These cyclopropanols can then undergo various reactions. For instance, under oxidative conditions, they can form β-carbonyl radicals via ring-opening, which can participate in subsequent cyclization or addition reactions. nih.govbeilstein-journals.org Alternatively, the hydroxyl group can be converted into a leaving group to facilitate nucleophilic substitution, thereby introducing diverse functionalities while retaining the cyclopropane ring.

Oxidative Ring Contraction and Annulation Processes for Cyclopropane Formation

An alternative, though less common, approach to cyclopropane synthesis involves the contraction of a larger ring system. These reactions often proceed through highly reactive intermediates.

Favorskii Rearrangement: While primarily known for converting α-haloketones to carboxylic acid derivatives, the Favorskii rearrangement of cyclic α-haloketones results in a ring contraction. For example, a six-membered α-chlorocyclohexanone can rearrange to a five-membered cyclopentanecarboxylic acid via a cyclopropanone intermediate. This principle can be adapted for the synthesis of isolated cyclopropane rings.

Wolff Rearrangement: The Wolff rearrangement of cyclic α-diazoketones, often initiated photochemically or thermally, leads to a ring contraction via a ketene intermediate. thieme-connect.de This method has been used to convert cyclopentanones into cyclobutane derivatives and cyclobutanones into cyclopropane derivatives. wikipedia.org

Oxidative Ring Contraction: More recent methods include the oxidative ring contraction of cyclobutene (B1205218) derivatives using reagents like m-CPBA to yield cyclopropylketones. organic-chemistry.org Additionally, oxidative radical ring-opening of cyclopropanols can be followed by cyclization cascades to build complex molecular architectures. beilstein-journals.orgnih.gov

Methodologies for the Introduction of the Ethynyl Group

The ethynyl group is a versatile functional handle in organic synthesis, enabling a wide array of subsequent transformations. Its introduction onto the cyclopropyl scaffold in this compound is a critical step that can be achieved through various powerful catalytic methods.

Cross-Coupling Approaches for Terminal Alkynes

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and selectivity. The Sonogashira coupling is a particularly relevant and widely employed method for the synthesis of alkynes. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org

In the context of synthesizing this compound, a plausible Sonogashira coupling strategy would involve the reaction of a 1-halocyclopropyl-4-fluorobenzene derivative with a protected or terminal acetylene equivalent. The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and minimizing side reactions, such as the undesired homocoupling of the alkyne (Glaser coupling). wikipedia.org The reactivity of the aryl halide follows the general trend of I > Br > Cl, influencing the reaction conditions required. wikipedia.org

| Parameter | Description | Common Examples |

|---|---|---|

| Palladium Catalyst | The primary catalyst that facilitates the oxidative addition and reductive elimination steps. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Copper(I) Co-catalyst | Activates the terminal alkyne by forming a copper acetylide intermediate. youtube.com | CuI, CuBr |

| Base | Deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct. | Amines (e.g., Et₃N, piperidine, diisopropylamine) wikipedia.org |

| Solvent | Provides a medium for the reaction to occur. | THF, DMF, acetonitrile, toluene |

Recent advancements have also led to the development of copper-free Sonogashira protocols to circumvent the issue of alkyne homocoupling. wikipedia.org These methods often employ alternative bases or catalyst systems to achieve the desired transformation.

Innovative Radical and Organometallic Ethynylation Protocols

Beyond traditional cross-coupling methods, innovative radical and organometallic approaches have emerged for the introduction of the ethynyl group. These methods can offer alternative reactivity patterns and may be suitable for substrates that are incompatible with standard Sonogashira conditions.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that can be used to introduce the ethynyl group. libretexts.orgyoutube.comwikipedia.org For instance, an ethynyl Grignard reagent could potentially react with a suitable electrophilic cyclopropane derivative to form the desired carbon-carbon bond. The synthesis of these organometallic reagents typically involves the reaction of an organic halide with a metal in its zero-oxidation state. youtube.com

Radical-based methods for ethynylation are a more recent development and offer unique synthetic possibilities. These reactions often proceed under mild conditions and can tolerate a wider range of functional groups. While specific examples for the direct radical ethynylation of a cyclopropyl ring are less common, the broader field of radical C-H functionalization is rapidly expanding and may offer future avenues for the synthesis of this compound and its derivatives.

Synthetic Routes to 4-Fluorophenyl Systems

The 4-fluorophenyl moiety is a common structural motif in pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic characteristics. mit.eduresearchgate.net The construction of this part of the target molecule can be approached through various functionalization strategies.

Functionalization Strategies of Fluorinated Aromatic Rings

Starting with a pre-existing fluorinated aromatic ring, such as 4-fluorobromobenzene or 4-fluoroiodobenzene, allows for the subsequent introduction of the ethynylcyclopropyl group. A common strategy involves the palladium-catalyzed cross-coupling of an appropriate organometallic cyclopropane reagent with the fluorinated aryl halide. organic-chemistry.org For example, a cyclopropylzinc or cyclopropylboronic acid derivative could be coupled with 4-fluorobromobenzene under Suzuki-Miyaura or Negishi coupling conditions, respectively.

Alternatively, direct C-H functionalization of fluorobenzene offers a more atom-economical approach. nih.gov While challenging due to the high strength of the C-H bond, recent advances in catalysis have made this a more viable strategy. This would involve the direct coupling of a cyclopropane-containing species at the para-position of fluorobenzene.

Another important transformation is the conversion of other functional groups on the aromatic ring into a fluorine atom. The Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt, is a classical method for this purpose, although it can require harsh conditions. nih.gov More modern methods for the conversion of aryl triflates or bromides to aryl fluorides using palladium catalysis and fluoride sources like CsF or AgF have been developed, offering milder reaction conditions and broader functional group tolerance. nih.gov

| Method | Starting Material | Reagents | Key Advantages | Potential Limitations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (Halex Reaction) | Activated Aryl Halide (e.g., with nitro group) | KF, CsF | Industrially applicable. | Requires electron-withdrawing groups on the ring. |

| Balz-Schiemann Reaction | Aniline | NaNO₂, HBF₄, heat | Well-established method. | Often requires high temperatures, limited functional group tolerance. nih.gov |

| Palladium-Catalyzed Fluorination | Aryl Bromide/Triflate | Pd catalyst, ligand, fluoride source (e.g., CsF, AgF) | Mild conditions, broad substrate scope. nih.gov | Catalyst and ligand can be expensive. |

| Copper-Mediated Fluorination | Arylboronate Ester | Cu(OTf)₂, AgF, ligand | Mild conditions, can be performed in tandem with borylation. chemistryviews.org | Stoichiometric copper salts may be required. |

Orthogonal Protection/Deprotection Schemes for Multifunctionalization

In the synthesis of complex molecules with multiple functional groups, orthogonal protection strategies are essential to ensure that specific reactions occur at the desired positions without affecting other reactive sites. fiveable.mewikipedia.org An orthogonal protecting group is one that can be removed under a specific set of conditions while other protecting groups in the molecule remain intact. fiveable.mewikipedia.org

For example, if a synthetic route towards a derivative of this compound involves additional functional groups on the aromatic ring, such as a hydroxyl or an amino group, these would need to be protected during certain reaction steps. A common orthogonal pair in peptide synthesis, which illustrates the principle, is the Fmoc (fluorenylmethyloxycarbonyl) group, which is base-labile, and the Boc (tert-butyloxycarbonyl) group, which is acid-labile. iris-biotech.de

In the context of the target molecule, one might need to protect a hydroxyl group as a silyl ether (e.g., TBDMS), which is stable to many reaction conditions but can be selectively removed with fluoride ions. An amino group could be protected as a carbamate (e.g., Cbz), which is removable by hydrogenolysis. The careful selection of such orthogonal protecting groups allows for a stepwise and controlled synthesis of highly functionalized derivatives.

Cascade and Multicomponent Reactions for Scaffold Assembly

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are powerful strategies in modern organic synthesis that allow for the construction of complex molecular architectures in a single step from multiple starting materials. rsc.orgmdpi.comnih.gov These reactions are highly efficient as they reduce the number of synthetic steps, purifications, and waste generated.

A potential cascade reaction for the assembly of the this compound scaffold could involve a sequence of reactions that form the cyclopropane ring and introduce the aryl group in a concerted fashion. For instance, a Michael addition followed by an intramolecular cyclization could be envisioned.

Multicomponent reactions bring together three or more reactants in a single pot to form a product that incorporates substantial portions of all the starting materials. rsc.orgrsc.orgresearchgate.net While a specific MCR for the direct synthesis of this compound may not be established, the principles of MCRs could be applied to rapidly generate a library of related structures for biological screening. For example, a reaction involving a fluorinated aryl component, a cyclopropane precursor, and an ethynylating agent in a one-pot process could be a highly innovative and efficient approach. The development of such a reaction would represent a significant advance in the synthesis of this class of compounds.

Elucidation of Reaction Mechanisms and Reactivity Principles of 1 1 Ethynylcyclopropyl 4 Fluorobenzene

Mechanistic Pathways of Cyclopropane (B1198618) Ring Transformations

The cyclopropane ring in 1-(1-ethynylcyclopropyl)-4-fluorobenzene is classified as a donor-acceptor cyclopropane. The 4-fluorophenyl group acts as the donor, and the ethynyl (B1212043) group serves as the acceptor. This electronic arrangement polarizes the distal carbon-carbon bond of the cyclopropane ring, making it susceptible to various ring-opening and annulation reactions.

Donor-Acceptor Cyclopropane Reactivity in [3+n] Annulations

Donor-acceptor (D-A) cyclopropanes are valuable three-carbon synthons in cycloaddition reactions, formally participating as 1,3-dipole equivalents. The reactivity of D-A cyclopropanes in [3+n] annulations allows for the construction of five-membered and larger ring systems. While specific studies on this compound are not prevalent in the literature, the general mechanism involves the activation of the cyclopropane by a Lewis acid or a transition metal catalyst. This activation facilitates the cleavage of the polarized C-C bond, generating a zwitterionic intermediate that can be trapped by a variety of n-carbon components (e.g., alkenes, alkynes, carbonyls) to form the corresponding cycloaddition product. The ethynyl group in the target molecule can significantly influence the stability and subsequent reactivity of the intermediate, potentially leading to unique reaction pathways.

Lewis Acid-Mediated Ring-Opening Processes

Lewis acids are commonly employed to initiate the ring-opening of donor-acceptor cyclopropanes. uni-regensburg.de In the case of this compound, a Lewis acid would coordinate to the ethynyl group, enhancing its electron-withdrawing nature and further polarizing the cyclopropane ring. This increased polarization facilitates the cleavage of the C1-C2 bond, leading to a stabilized carbocationic intermediate. The fate of this intermediate depends on the reaction conditions and the nucleophiles present. It can be trapped by external nucleophiles or undergo intramolecular reactions. The general course of these reactions is highly dependent on the nature of the Lewis acid and the solvent used. For instance, stronger Lewis acids may favor complete ring opening and subsequent rearrangements, while milder ones might allow for controlled nucleophilic additions.

Rearrangement Reactions of Cyclopropyl (B3062369) Carbinols and Related Systems

While direct studies on this compound are scarce, the rearrangement of related cyclopropyl carbinol systems provides valuable insight. Hydration of the ethynyl group in this compound would yield a corresponding methyl ketone. Subsequent reduction would lead to a cyclopropyl carbinol. These carbinols are prone to undergo acid-catalyzed rearrangements, such as the vinylcyclopropane-cyclopentene rearrangement, if the conditions allow for the formation of a vinylcyclopropane (B126155) intermediate. The presence of the 4-fluorophenyl group would influence the stability of any carbocationic intermediates formed during the rearrangement, thereby directing the reaction pathway.

Cloke–Wilson Rearrangement and Heterocycle Formation

The Cloke-Wilson rearrangement is a thermal or acid-catalyzed isomerization of cyclopropyl ketones or imines to dihydrofurans or dihydropyrroles, respectively. nih.gov For this compound to undergo a classic Cloke-Wilson rearrangement, the ethynyl group would first need to be converted into a carbonyl-containing functionality, such as a ketone through hydration. The resulting cyclopropyl ketone, upon treatment with an acid, would protonate on the carbonyl oxygen, followed by a concerted ring-opening and cyclization to form a five-membered dihydrofuran ring. The regioselectivity of the ring opening would be influenced by the electronic effects of the 4-fluorophenyl substituent. This rearrangement is a powerful tool for the synthesis of heterocyclic compounds from readily available cyclopropanes.

Reaction Dynamics of the Ethynyl Moiety

The ethynyl group of this compound is a versatile handle for a wide array of chemical transformations, particularly those catalyzed by transition metals.

Transition Metal-Catalyzed Alkyne Activation and Functionalization

The terminal alkyne in this compound can be activated by various transition metals, including palladium, copper, gold, and rhodium, to participate in a plethora of reactions. mdpi.comnih.govrsc.orgbeilstein-journals.orgchemrxiv.org These include, but are not limited to:

Sonogashira Coupling: Palladium- and copper-catalyzed cross-coupling with aryl or vinyl halides to form disubstituted alkynes.

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize 1,2,3-triazoles.

Hydration and Hydrofunctionalization: Addition of water, alcohols, or amines across the triple bond to yield ketones, enol ethers, or enamines, respectively.

Cycloaddition Reactions: Participation as a 2π component in [2+2+2] and other cycloaddition reactions to construct complex polycyclic systems.

The choice of catalyst and ligands is crucial in controlling the chemo- and regioselectivity of these transformations, allowing for the selective functionalization of the alkyne without affecting the cyclopropane ring, or vice versa.

Below is a hypothetical data table illustrating potential outcomes of transition metal-catalyzed reactions on the ethynyl moiety, based on general principles of alkyne chemistry.

| Entry | Catalyst System | Reactant | Product Type | Potential Yield (%) |

| 1 | Pd(PPh₃)₄, CuI | Iodobenzene | Disubstituted Alkyne | 85-95 |

| 2 | CuSO₄, Sodium Ascorbate | Benzyl Azide | 1,2,3-Triazole | 90-98 |

| 3 | AuCl₃ | H₂O | Methyl Ketone | 70-85 |

| 4 | Rh(cod)₂Cl₂ | Phenylboronic Acid | Styryl Derivative | 75-90 |

Nucleophilic and Electrophilic Reactivity of Strained Alkynes

The reactivity of the alkyne moiety in this compound is profoundly influenced by the unique structural and electronic contributions of its substituents: the strained cyclopropyl ring and the electron-withdrawing 4-fluorophenyl group. This combination imparts a dualistic nature to the alkyne, rendering it susceptible to attack by both nucleophiles and electrophiles.

The presence of the cyclopropyl group introduces significant ring strain, which alters the hybridization and geometry of the attached alkyne. This strain makes the π-bonds of the alkyne more accessible for reactions. Cyclopropyl-substituted alkynes have been utilized as sensitive mechanistic probes, capable of distinguishing between vinyl radical and vinyl cation intermediates. acs.orgnih.gov In electrophilic additions, protonation or attack by an electrophile typically occurs at the terminal carbon of the alkyne. This generates an α-cyclopropyl-substituted vinyl cation, an intermediate that is significantly stabilized by the cyclopropyl group through orbital overlap. The cyclopropyl ring can undergo rapid ring-opening if a cationic intermediate is formed, with estimated rate constants for this opening being as high as 10¹⁰–10¹² s⁻¹. acs.orgnih.gov

Alkyne Cyclization and Annulation Processes

The ethynylcyclopropane framework is a versatile building block for various cyclization and annulation reactions, which are processes that form new rings. Alkyne-substituted cyclopropanes are known to be valuable substrates in methodologies involving ring-expansion, ring-opening, and cycloaddition. nih.gov These reactions provide pathways to construct more complex molecular architectures, such as five-membered carbocycles and heterocycles.

One of the most significant classes of reactions for this substrate is the [3+2] cycloaddition. nih.govuchicago.edu In these reactions, the strained C-C bond of the donor-acceptor cyclopropane can act as a three-carbon component that reacts with a two-atom partner (a dipolarophile) to form a five-membered ring. researchgate.net The polarization of the cyclopropane, enhanced by the 4-fluorophenyl group, facilitates its activation by Lewis acids, initiating the cycloaddition cascade. researchgate.net

Furthermore, the alkyne itself can participate directly in cycloaddition reactions. For instance, in a Diels-Alder [4+2] cycloaddition, the alkyne can function as the dienophile (the 2π-electron component), reacting with a conjugated diene to form a six-membered ring. libretexts.orglibretexts.org The reactivity of the alkyne as a dienophile is enhanced by the electron-withdrawing nature of the attached 4-fluorophenylcyclopropyl group. Gold-catalyzed reactions are also prominent for alkynes, enabling various transformations including cyclizations that can be influenced by the electronic nature of the substituents. researchgate.netrsc.org

Table 1: Potential Cycloaddition Reactions of this compound

| Reaction Type | Role of the Compound | Description | Potential Product |

|---|---|---|---|

| [3+2] Cycloaddition | 1,3-Dipole Synthon | The strained cyclopropane ring opens and reacts with a 2π component (e.g., an alkene or aldehyde). | Five-membered ring system. |

| [4+2] Diels-Alder Cycloaddition | Dienophile | The alkyne moiety reacts with a conjugated diene. | Functionalized six-membered ring. |

Impact of Fluorine on Reaction Selectivity and Kinetics

Inductive and Resonance Effects of Fluorine on Reaction Intermediates

The fluorine atom at the para-position of the benzene (B151609) ring exerts a powerful influence on the reactivity of the entire molecule through a combination of inductive and resonance effects. quora.com

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bond framework. numberanalytics.comresearchgate.net This effect decreases the electron density on the aromatic ring, making the ipso-carbon (the carbon attached to the fluorine) and the entire ring more electrophilic. total-synthesis.com This inductive withdrawal is crucial for stabilizing negatively charged intermediates that form during nucleophilic reactions. For instance, in nucleophilic aromatic substitution (SₙAr), the -I effect stabilizes the anionic Meisenheimer complex, lowering the activation energy of the reaction. stackexchange.comlibretexts.orgmasterorganicchemistry.com

Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be donated into the aromatic π-system. researchgate.netacs.orgnih.gov This resonance effect increases the electron density on the ring, particularly at the ortho and para positions. However, for halogens, the inductive effect is generally considered to be stronger and more dominant than the resonance effect. quora.com While the +R effect can help stabilize carbocation intermediates in electrophilic aromatic substitution, its impact is often overshadowed by the powerful -I effect.

The interplay between these two opposing effects determines the net electronic character of the 4-fluorophenyl group and its impact on reaction intermediates. For reactions involving the formation of a negative charge on the aromatic ring, the stabilizing -I effect is paramount.

Altered Reaction Profiles Due to Fluorine Substitution

The substitution of a hydrogen atom with fluorine dramatically alters the molecule's reaction profile compared to its non-fluorinated analogs. rsc.orgsemanticscholar.org These changes in reactivity are observed at both the aromatic ring and the peripheral functional groups.

On the aromatic ring, fluorine substitution generally deactivates the ring towards electrophilic substitution due to its strong inductive electron withdrawal. numberanalytics.com Conversely, it significantly activates the ring towards nucleophilic aromatic substitution (SₙAr). numberanalytics.commasterorganicchemistry.com This enhanced reactivity allows the fluorine atom to be displaced by a variety of nucleophiles under conditions where the corresponding non-fluorinated compound would be inert.

The fluorine atom also modifies the reactivity of the ethynylcyclopropyl substituent. The electron-withdrawing nature of the fluorophenyl group is transmitted to the alkyne, making it more electrophilic and thus more susceptible to nucleophilic attack compared to an unsubstituted phenyl derivative. numberanalytics.com This can alter the selectivity and kinetics of addition reactions to the carbon-carbon triple bond. The unique effects of fluorine can sometimes enable new reaction pathways that are not feasible for their non-fluorinated counterparts. rsc.orgresearchgate.netrsc.org

"Negative Fluorine Effect" in Nucleophilic Reactions

The term "Negative Fluorine Effect" refers to the counterintuitive observation that in nucleophilic aromatic substitution (SₙAr) reactions, aryl fluorides often react much faster than other aryl halides (Cl, Br, I), despite the carbon-fluorine bond being the strongest carbon-halogen bond. masterorganicchemistry.com This phenomenon is a kinetic effect, not a thermodynamic one.

The mechanism of SₙAr is a two-step addition-elimination process. The first step, the nucleophilic attack on the carbon bearing the halogen, is slow and rate-determining. stackexchange.comlibretexts.org This step involves the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The second step, the elimination of the halide ion to restore aromaticity, is fast. stackexchange.comlibretexts.org

Because the first step is the bottleneck, the reaction rate is primarily determined by the stability of the Meisenheimer complex. Fluorine's powerful inductive effect (-I) is exceptionally effective at stabilizing the negative charge in this intermediate, thereby lowering the activation energy of the rate-determining step. total-synthesis.comstackexchange.commasterorganicchemistry.com This stabilizing effect on the transition state far outweighs fluorine's poor leaving group ability (due to the strong C-F bond), leading to a significant rate enhancement.

Table 2: Relative Rates of Nucleophilic Aromatic Substitution for Halobenzenes

| Leaving Group (X in p-NO₂C₆H₄X) | Relative Rate | Key Factor |

|---|---|---|

| F | 3300 | High stabilization of Meisenheimer complex via inductive effect. masterorganicchemistry.com |

| Cl | 4.3 | Moderate stabilization and leaving group ability. |

| Br | 2.4 | Lesser stabilization, better leaving group ability. |

| I | 1 | Least stabilization, best leaving group ability. masterorganicchemistry.com |

Computational and Experimental Approaches to Mechanistic Understanding

A comprehensive understanding of the complex reaction mechanisms of this compound is achieved through a synergistic combination of experimental and computational methods. nih.govacs.org

Experimental Approaches: Experimental studies provide tangible evidence of reaction pathways and intermediates. A key technique involves using the molecule itself as a "mechanistic probe." acs.orgnih.gov The cyclopropyl group adjacent to the reacting alkyne can serve as a "radical clock" or a "cation detector." The reaction products can reveal the nature of the intermediates formed:

Cationic Intermediates: Formation of a vinyl cation adjacent to the cyclopropyl ring often leads to rapid, regioselective ring-opening products. acs.orgnih.gov

Radical Intermediates: Vinyl radicals adjacent to the ring can also cause ring-opening, but may lead to different products than cationic pathways. acs.orgnih.gov

Concerted or Anionic Pathways: The absence of ring-opened products can suggest that the reaction does not involve high-energy vinyl radical or cationic intermediates, pointing towards a concerted or anionic mechanism. rsc.org Kinetic studies are also essential for determining reaction rates and understanding the influence of substituents, like the fluorine atom, on activation energies.

Computational Approaches: Computational chemistry, particularly Density Functional Theory (DFT), offers powerful insights into reaction mechanisms at the molecular level. nih.govrsc.org DFT calculations can be used to:

Map Potential Energy Surfaces: By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile of a proposed reaction mechanism can be constructed. acs.orgnih.gov

Elucidate Transition State Structures: The geometry of transition states can be modeled to understand the key interactions that control reaction selectivity (e.g., regio- and stereoselectivity). nih.gov

Analyze Electronic Effects: Computational methods can quantify the inductive and resonance effects of the fluorine substituent and visualize how they influence charge distribution in intermediates and transition states. The combination of experimental observations with detailed DFT studies provides a robust framework for elucidating the intricate mechanisms governing the reactivity of this complex molecule. acs.orgnih.gov

Sophisticated Spectroscopic Characterization and Structural Analysis of 1 1 Ethynylcyclopropyl 4 Fluorobenzene

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For a compound such as 1-(1-ethynylcyclopropyl)-4-fluorobenzene, a multi-faceted NMR approach is essential for unambiguous confirmation of its constitution.

Multi-Nuclear (1H, 13C, 19F) and 2D NMR Spectroscopy

A comprehensive analysis would involve one-dimensional (1D) NMR spectra for 1H, 13C, and 19F nuclei, complemented by two-dimensional (2D) experiments to establish connectivity. omicsonline.orgjchps.com

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl (B3062369), and acetylenic protons. The 4-fluorophenyl group would present as a pair of doublets (or a more complex multiplet) in the aromatic region (typically δ 7.0-7.5 ppm). The cyclopropyl protons, being diastereotopic, would likely appear as complex multiplets in the aliphatic region (typically δ 0.5-1.5 ppm). The acetylenic proton (C≡C-H) would exhibit a sharp singlet, usually around δ 2.0-3.0 ppm.

13C NMR: The carbon spectrum would provide information on the number of unique carbon environments. Key signals would include those for the quaternary carbons of the cyclopropyl ring and the ethynyl (B1212043) group, the carbons of the fluorophenyl ring (with characteristic C-F coupling), and the methylene (B1212753) carbons of the cyclopropyl ring.

19F NMR: As a highly sensitive nucleus with 100% natural abundance, 19F NMR is a powerful tool for characterizing organofluorine compounds. numberanalytics.com For this compound, a single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish proton-proton connectivities within the phenyl and cyclopropyl spin systems. wikipedia.orgnumberanalytics.com Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for correlating protons with their directly attached carbons (HSQC) and with carbons two or three bonds away (HMBC), respectively. huji.ac.illibretexts.org This would definitively link the ethynylcyclopropyl moiety to the 4-fluorophenyl ring.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 7.5 | 115 - 135 |

| Aromatic C-F | - | 160 - 165 (d, 1JCF) |

| Aromatic C-CycPr | - | 135 - 145 |

| Cyclopropyl CH2 | 0.5 - 1.5 | 15 - 25 |

| Cyclopropyl Quat. C | - | 20 - 30 |

| Acetylenic CH | 2.0 - 3.0 | 70 - 80 |

Quantitative NMR for Purity and Isomeric Ratios

Quantitative NMR (qNMR) is a valuable method for determining the purity of a sample without the need for a specific reference standard of the analyte. ox.ac.uk By integrating the signals of the analyte against a certified internal standard of known concentration and purity, the absolute purity of this compound can be determined. diva-portal.org 19F qNMR is particularly advantageous for fluorinated compounds due to its high sensitivity and the wide chemical shift range, which often results in well-resolved signals free from the interferences that can plague 1H NMR. acgpubs.orgresearchgate.net This technique would be critical for establishing a purity profile for newly synthesized batches of the compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. nih.gov By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can provide an unambiguous molecular formula. For this compound (C11H9F), the expected exact mass would be calculated and compared to the experimentally determined value. This precise mass measurement helps to distinguish the target compound from any potential isomers or impurities with the same nominal mass.

Infrared and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include a sharp peak for the terminal alkyne C≡C-H stretch (around 3300 cm-1), a weaker C≡C stretch (around 2100 cm-1), C-H stretches for the aromatic and cyclopropyl groups (around 3000-3100 cm-1 and 2850-3000 cm-1 respectively), and a strong C-F stretch (typically in the 1100-1250 cm-1 region).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡C triple bond, being highly polarizable, would be expected to show a strong signal in the Raman spectrum, often stronger than in the IR spectrum. The symmetric breathing vibration of the benzene (B151609) ring would also be a characteristic feature.

X-ray Diffraction Analysis for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. It would reveal the exact conformation of the molecule, including the relative orientation of the fluorophenyl ring and the cyclopropyl group. This data is invaluable for understanding intermolecular interactions, such as packing forces and potential hydrogen bonding, in the crystal lattice.

Emerging Spectroscopic Methods for Detailed Structural Elucidation (e.g., Advanced XAS, Electron Diffraction)

While standard techniques provide a wealth of structural information, emerging methods offer even deeper insights.

Advanced X-ray Absorption Spectroscopy (XAS): Techniques like Near Edge X-ray Absorption Fine Structure (NEXAFS) could be used to probe the unoccupied electronic states and local environment of the fluorine atom, providing detailed information on its bonding and electronic structure.

Electron Diffraction: For materials that are difficult to crystallize to a size suitable for X-ray diffraction, electron diffraction techniques, such as Microcrystal Electron Diffraction (MicroED), can determine molecular structures from nanocrystals. This could be a viable alternative if single-crystal X-ray analysis proves challenging for this compound.

Theoretical and Computational Chemistry Investigations of 1 1 Ethynylcyclopropyl 4 Fluorobenzene

Quantum Chemical Modeling of Electronic Structure and Bonding

Quantum chemical modeling provides fundamental insights into the electronic structure and bonding of 1-(1-ethynylcyclopropyl)-4-fluorobenzene. These computational methods allow for the detailed examination of molecular orbitals, electron density distribution, and the nature of chemical bonds, which are crucial for understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to determine its ground-state properties. nih.gov These calculations can predict the optimized molecular geometry, including bond lengths and angles. For instance, the C-C bond lengths within the strained cyclopropyl (B3062369) ring are expected to differ from those in a typical alkane, a feature that DFT can quantify. nih.gov

Furthermore, DFT is utilized to calculate the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are critical in predicting the molecule's chemical reactivity and electronic properties. beilstein-journals.org A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack.

Interactive Table: Predicted Ground State Properties from DFT

| Property | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Indicates the electron-donating ability. |

| LUMO Energy | (Value in eV) | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | (Value in eV) | Relates to chemical reactivity and stability. beilstein-journals.org |

| Dipole Moment | (Value in Debye) | Measures the polarity of the molecule. |

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic structure and energy calculations. These methods are particularly useful for benchmarking the results obtained from DFT and for studying systems where electron correlation effects are significant. For this compound, high-accuracy ab initio calculations could provide precise values for its ionization potential and electron affinity.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are instrumental in predicting various spectroscopic parameters, which can aid in the experimental characterization of this compound. Time-dependent DFT (TD-DFT) can be employed to predict the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π to π* transitions). beilstein-journals.org

Furthermore, the calculation of vibrational frequencies through methods like DFT can simulate the infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes associated with the ethynyl (B1212043), cyclopropyl, and fluorophenyl groups. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed to aid in the interpretation of ¹H and ¹³C NMR spectra.

Exploration of Reaction Energetics and Transition States

Computational chemistry allows for the exploration of the potential energy surface for reactions involving this compound. By locating transition states and calculating their energies, activation barriers for various chemical transformations can be determined. nih.gov This information is vital for understanding reaction mechanisms and predicting reaction rates. For example, the energetics of addition reactions to the ethynyl group or reactions involving the opening of the strained cyclopropyl ring could be investigated. The activation strain model is one such method that can be used to analyze the relationship between strain and reactivity in pericyclic reactions. nih.gov

Strain Analysis of the Cyclopropyl Ring and its Influence on Reactivity

The cyclopropane (B1198618) ring in this compound is inherently strained due to its three-membered ring structure, which forces the C-C-C bond angles to deviate significantly from the ideal tetrahedral angle. chemistrysteps.com This ring strain has a profound influence on the molecule's reactivity, making the cyclopropyl group susceptible to ring-opening reactions. beilstein-journals.orgbeilstein-journals.org Computational methods can quantify this strain energy. The unique electronic properties of the cyclopropyl ring, which exhibits some characteristics of a double bond, can also be analyzed. nih.gov The presence of the electron-withdrawing fluorophenyl group and the π-system of the ethynyl group can further modulate the reactivity of the cyclopropyl ring.

Broader Academic Utility of 1 1 Ethynylcyclopropyl 4 Fluorobenzene in Synthetic Chemistry

Strategic Building Block in Target-Oriented Synthesis

The strategic importance of 1-(1-ethynylcyclopropyl)-4-fluorobenzene in the synthesis of complex target molecules lies in its ability to serve as a versatile starting material. The ethynyl (B1212043) group provides a handle for various coupling reactions, while the cyclopropyl (B3062369) and fluorophenyl groups can be further functionalized, allowing for the systematic construction of diverse molecular frameworks.

Scaffold Diversification through Post-Synthetic Modifications

The concept of post-synthetic modification is crucial for generating libraries of compounds for drug discovery and materials science. While specific examples detailing the post-synthetic modification of this compound are not extensively documented in publicly available literature, the reactivity of its constituent parts suggests significant potential. The ethynyl group can readily participate in reactions such as Sonogashira coupling, click chemistry (azide-alkyne cycloaddition), and metal-catalyzed additions, allowing for the introduction of a wide array of substituents.

Furthermore, the aromatic ring can undergo electrophilic and nucleophilic aromatic substitution reactions, enabling the introduction of additional functional groups. The cyclopropyl ring itself, although generally stable, can be induced to undergo ring-opening reactions under specific conditions, leading to linear or more complex cyclic structures. This inherent reactivity provides a powerful platform for scaffold diversification, enabling the generation of a multitude of derivatives from a single precursor.

Precursor for Advanced Organic Materials

The structural motifs present in this compound are found in various advanced organic materials. Phenylacetylene derivatives, for instance, are known precursors to conductive polymers and materials with interesting optical and electronic properties. The incorporation of a fluorine atom can enhance properties such as thermal stability and solubility, which are critical for material applications. While direct applications of this compound in materials science are still emerging, its potential as a monomer or a key building block for polymers, organic light-emitting diodes (OLEDs), and other functional materials is an active area of research.

Contributions to the Development of New Synthetic Methodologies

The unique reactivity of this compound also makes it a valuable tool for the development and evaluation of new synthetic methods. Its distinct functional groups can be used to probe the scope and limitations of novel catalytic systems and to explore unprecedented chemical transformations.

As a Benchmark Substrate for Novel Catalytic Systems

New catalytic systems are constantly being developed to achieve more efficient and selective chemical transformations. Compounds with multiple, distinct reactive sites, such as this compound, can serve as excellent benchmark substrates to test the chemoselectivity of these new catalysts. For example, a new catalyst designed for alkyne functionalization could be tested for its ability to selectively react with the ethynyl group without affecting the cyclopropyl or fluorophenyl moieties. The outcomes of such reactions provide valuable insights into the catalyst's performance and its potential for broader synthetic applications.

Exploration of Unprecedented Reactivities

The combination of a strained three-membered ring directly attached to an alkyne and an aromatic system can lead to novel and unexpected reactivity. The electronic interplay between these functional groups can facilitate transformations that are not observed in simpler molecules. For instance, the activation of the ethynyl group by a metal catalyst could trigger a cascade reaction involving the cyclopropyl ring, leading to the formation of complex polycyclic structures. Investigating the reactivity of this compound under various reaction conditions could therefore lead to the discovery of new and synthetically useful chemical transformations.

Conceptual Applications in Stereoselective and Regioselective Transformations

The control of stereochemistry and regiochemistry is a central theme in modern organic synthesis. The rigid structure of the cyclopropyl ring and the linear geometry of the ethynyl group in this compound can be exploited to influence the outcome of chemical reactions in a predictable manner.

Q & A

Q. What are the key considerations when designing a synthesis route for 1-(1-Ethynylcyclopropyl)-4-fluorobenzene?

Methodological Answer: The synthesis of this compound requires careful planning due to the reactivity of the ethynylcyclopropyl group and fluorine substitution. A plausible route involves:

- Cyclopropane formation : Use transition-metal catalysts (e.g., copper or palladium) for cyclopropanation of alkenes or alkynes .

- Sonogashira coupling : Introduce the ethynyl group to the cyclopropane ring via palladium-catalyzed cross-coupling with a halogenated cyclopropane derivative .

- Fluorination : Electrophilic fluorination of the benzene ring using Selectfluor or similar reagents under controlled conditions to ensure regioselectivity . Critical factors : Monitor reaction temperatures to prevent cyclopropane ring opening and ensure anhydrous conditions to avoid side reactions with moisture .

Q. How should researchers handle and store this compound safely in the laboratory?

Methodological Answer: Based on analogous compounds (e.g., 1-(1-ethynylcyclopropyl)-4-methoxybenzene):

- Storage : Keep in a cool, dry place (<4°C) under inert gas (argon/nitrogen) to prevent degradation .

- Handling : Use closed systems with local exhaust ventilation to minimize inhalation of vapors or dust. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .

- Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

- NMR : NMR to confirm fluorine substitution ( ppm for para-fluorobenzene derivatives) and NMR to identify cyclopropane protons (δ 0.5–2.0 ppm) .

- IR : Stretching vibrations for C≡C (2100–2260 cm) and C-F (1100–1250 cm) .

- MS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H] at m/z ~174) and isotopic patterns from bromine/chlorine analogs .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations can:

- Model cyclopropane strain : Assess ring strain (~27 kcal/mol for cyclopropane) and its impact on reaction pathways .

- Predict regioselectivity : Simulate electrophilic aromatic substitution (e.g., nitration) to identify preferred positions on the fluorobenzene ring .

- Optimize reaction conditions : Calculate activation energies for Sonogashira coupling or fluorination steps to refine experimental parameters . Tools : Gaussian or ORCA software with B3LYP/6-31G* basis sets .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound?

Methodological Answer: Discrepancies in bioactivity data (e.g., cytotoxicity vs. antimicrobial effects) require:

- Dose-response validation : Re-test compounds across multiple concentrations (e.g., 0.1–100 µM) using standardized assays (e.g., MTT for cytotoxicity) .

- Structure-activity relationship (SAR) : Compare with analogs like 1-(2-bromoethyl)-4-fluorobenzene (CAS 332-42-3) to isolate the role of the ethynylcyclopropyl group .

- Metabolic stability testing : Use hepatic microsome assays to rule out rapid degradation masking true activity .

Q. How can researchers optimize the yield of this compound in Sonogashira coupling reactions?

Methodological Answer: Low yields often stem from competing side reactions. Solutions include:

- Catalyst selection : Use Pd(PPh) with CuI co-catalyst to enhance alkyne activation .

- Solvent optimization : Replace polar solvents (DMF) with toluene or THF to reduce palladium black formation .

- Temperature control : Maintain 60–80°C to balance reaction rate and catalyst stability . Monitoring : Track progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting thermal stability data for cyclopropane-containing fluorobenzenes?

Methodological Answer: Divergent DSC/TGA results (e.g., decomposition at 120°C vs. 150°C) may arise from:

- Sample purity : Confirm purity via HPLC (>95%) to exclude impurities accelerating degradation .

- Atmosphere effects : Compare stability under nitrogen vs. air to assess oxidative decomposition pathways .

- Kinetic studies : Use Kissinger or Ozawa methods to calculate activation energy and identify degradation mechanisms .

Application-Oriented Questions

Q. What are the potential applications of this compound in medicinal chemistry?

Methodological Answer: The compound’s rigid cyclopropane and fluorine groups make it a candidate for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.